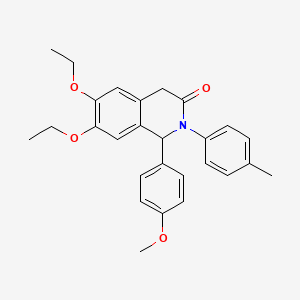![molecular formula C20H25NO4S2 B11405523 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-propoxybenzamide](/img/structure/B11405523.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-propoxybenzamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-propoxybenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the tetrahydrothiophene ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Oxidation: The tetrahydrothiophene ring is then oxidized to introduce the dioxidotetrahydrothiophene moiety.
Amide bond formation: The final step involves coupling the oxidized tetrahydrothiophene derivative with 4-propoxybenzoyl chloride in the presence of a base to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the sulfur-containing moiety.
Reduction: Reduction reactions can potentially convert the dioxidotetrahydrothiophene ring back to its tetrahydrothiophene form.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-propoxybenzamide involves its interaction with specific molecular targets. The dioxidotetrahydrothiophene moiety may interact with sulfur-containing enzymes, while the benzamide group could bind to protein receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-methoxybenzamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-ethoxybenzamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propoxy group, in particular, may enhance its lipophilicity and membrane permeability compared to similar compounds with different alkoxy groups.
Properties
Molecular Formula |
C20H25NO4S2 |
|---|---|
Molecular Weight |
407.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-propoxybenzamide |
InChI |
InChI=1S/C20H25NO4S2/c1-3-10-25-18-6-4-16(5-7-18)20(22)21(13-19-15(2)8-11-26-19)17-9-12-27(23,24)14-17/h4-8,11,17H,3,9-10,12-14H2,1-2H3 |
InChI Key |
PKDSYRCHFACJLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N(CC2=C(C=CS2)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide](/img/structure/B11405444.png)

![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11405462.png)

![6-(4-ethoxyphenyl)-3-propyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11405466.png)
![Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(naphthalen-1-yl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11405471.png)
![N'-{4-[(4-chlorophenyl)sulfonyl]-2-(4-methylphenyl)-1,3-oxazol-5-yl}-N,N-dimethylpropane-1,3-diamine](/img/structure/B11405487.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide](/img/structure/B11405496.png)
![Ethyl 4-amino-2-({2-[(3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate](/img/structure/B11405502.png)
![ethyl 4,5-dimethyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11405507.png)
![5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11405515.png)
![4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B11405518.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11405519.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11405520.png)
